4-(Trifluoromethylthio)benzyl chloride

説明

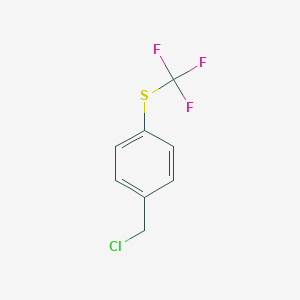

Structure

3D Structure

特性

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWDYNRVCARDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382475 | |

| Record name | 4-(trifluoromethylthio)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-45-7 | |

| Record name | 4-(trifluoromethylthio)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 Trifluoromethylthio Benzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 4-(Trifluoromethylthio)benzyl chloride is an electrophilic center, susceptible to attack by a variety of nucleophiles. This reactivity is characteristic of benzyl (B1604629) halides, leading to the displacement of the chloride ion in classic nucleophilic substitution reactions. chemguide.co.uk The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent. chemguide.co.uk

This compound readily undergoes substitution reactions with a range of nucleophiles, providing a pathway to a variety of functionalized derivatives.

Cyanide: The reaction with cyanide ions, typically from sodium or potassium cyanide, is a well-established method for introducing a nitrile group. chemguide.co.uk For instance, heating this compound with sodium cyanide in the presence of a phase-transfer catalyst like tetraethylammonium (B1195904) chloride results in the formation of 4-(Trifluoromethylthio)benzyl cyanide. prepchem.com This reaction proceeds by replacing the chlorine atom with a cyano (-CN) group. chemguide.co.uk

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| This compound | Sodium Cyanide, Tetraethylammonium chloride | Water, 110°C, 1 hour | 4-(Trifluoromethylthio)benzyl cyanide | ~91% (based on molar equivalents) | prepchem.com |

Dithiocarbamates: Dithiocarbamates, which are potent sulfur nucleophiles, are expected to react with this compound to form S-benzyl dithiocarbamate (B8719985) esters. These reactions typically involve the salt of a dithiocarbamic acid (formed from a secondary amine and carbon disulfide) and an alkyl or benzyl halide. beilstein-journals.orgdntb.gov.ua The nucleophilic sulfur atom attacks the benzylic carbon, displacing the chloride. This provides a route to compounds incorporating both the trifluoromethylthio and dithiocarbamate moieties. beilstein-journals.org

Thiols: Thiols and their corresponding thiolates are excellent nucleophiles for reaction with benzyl halides, leading to the formation of thioethers. arkat-usa.org The reaction of this compound with a thiol (R-SH) in the presence of a base generates the corresponding benzyl thioether. arkat-usa.orgias.ac.in The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the benzylic carbon. This method is a general and efficient way to form carbon-sulfur bonds. arkat-usa.org

The trifluoromethylthio (-SCF3) group at the para position significantly influences the reactivity of the benzylic chloride. The -SCF3 group is a strong electron-withdrawing group, primarily through the inductive effect of the highly electronegative fluorine atoms.

In a potential SN1 mechanism , which proceeds through a benzylic carbocation intermediate, the electron-withdrawing -SCF3 group would strongly destabilize the positive charge on the benzylic carbon. This destabilization increases the activation energy for carbocation formation, thereby significantly slowing down or inhibiting the SN1 pathway compared to unsubstituted benzyl chloride.

In an SN2 mechanism , the reaction occurs in a single concerted step where the nucleophile attacks the benzylic carbon as the chloride leaves. chemguide.co.uk The strong electron-withdrawing nature of the para-substituent can have a modest accelerating effect. It enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Furthermore, it can stabilize the electron-rich, five-coordinate transition state. This effect is similar to that observed for the trifluoromethyl (-CF3) group, which has been shown to accelerate reactions that proceed through negatively charged transition states. nih.gov

Therefore, nucleophilic substitution reactions on this compound are more likely to proceed via an SN2 mechanism rather than an SN1 mechanism.

Radical Reactions Involving the Benzylic Chloride Moiety

The benzylic position is susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical. pharmdguru.com Reactions involving the benzylic chloride moiety can be initiated to form a 4-(trifluoromethylthio)benzyl radical, which can then undergo further transformations.

Radical formation can be initiated through single-electron transfer (SET) processes. Recent advances in photoredox catalysis have enabled the cleavage of stable carbon-halogen bonds under mild conditions. nih.gov In such a process, a photocatalyst, upon excitation by visible light, can reduce the benzyl chloride. This electron transfer to the C-Cl bond would lead to its dissociative cleavage, generating a 4-(trifluoromethylthio)benzyl radical and a chloride anion. nih.gov Zirconocene complexes, in conjunction with photoredox catalysts, have been shown to facilitate the reductive homocoupling of benzyl chlorides through a process that involves chlorine atom transfer. nih.gov

Once formed, the 4-(trifluoromethylthio)benzyl radical can participate in radical chain reactions. A classic example is the side-chain halogenation of toluene (B28343) derivatives. youtube.com While the starting material already contains a chlorine, further radical reactions could be initiated, for example, in the presence of a radical initiator and a hydrogen atom source. A more synthetically relevant pathway involves the coupling of the benzyl radical. For example, radical-radical coupling of two 4-(trifluoromethylthio)benzyl radicals would lead to the formation of 1,2-bis(4-(trifluoromethylthio)phenyl)ethane. This homocoupling is a common termination step in radical reactions and can be a primary pathway in reductive coupling processes. nih.gov

Electrophilic Aromatic Substitution Pathways (with respect to the aryl ring)

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.com The feasibility and regioselectivity of this reaction on this compound are dictated by the electronic effects of the two substituents on the benzene (B151609) ring: the chloromethyl (-CH2Cl) group and the trifluoromethylthio (-SCF3) group.

-CH2Cl Group: The chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom. However, like other alkyl groups, it is considered an ortho, para-director. youtube.com

-SCF3 Group: The trifluoromethylthio group is a strongly deactivating group due to the powerful electron-withdrawing inductive effect of the -CF3 moiety. It is considered a meta-director.

When both groups are present on the ring, their directing effects are competitive. The -SCF3 group is a significantly stronger deactivating group than -CH2Cl. This strong deactivation makes electrophilic aromatic substitution on this substrate challenging, requiring harsh reaction conditions.

Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -CH2Cl | Weakly Deactivating, Inductive Withdrawal | ortho, para |

| -SCF3 | Strongly Deactivating, Inductive Withdrawal | meta |

Stability and Degradation Pathways under Reaction Conditions

The stability of this compound is a critical factor in its synthetic applications, influencing reaction yields and by-product formation. While specific, in-depth studies on the degradation pathways of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of physical organic chemistry and studies on analogous benzyl chloride derivatives. The primary modes of degradation under typical reaction conditions are expected to be nucleophilic substitution (solvolysis) and, to a lesser extent, thermal or photochemical decomposition.

The core of the compound's reactivity lies in the benzylic chloride functional group. Benzyl chlorides are known to undergo nucleophilic substitution reactions through both S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution) mechanisms. The preferred pathway is highly dependent on the nature of the substituents on the aromatic ring, the nucleophile, the solvent, and the temperature.

For unsubstituted benzyl chloride, the S_N1 pathway is often favored due to the formation of a resonance-stabilized benzyl carbocation. However, the presence of the strongly electron-withdrawing trifluoromethylthio (-SCF₃) group at the para-position of this compound is expected to significantly influence this reactivity profile. Electron-withdrawing groups destabilize the formation of a carbocation intermediate by intensifying the positive charge on the benzylic carbon. koreascience.kr This destabilization makes the S_N1 pathway less favorable for this compound compared to benzyl chloride itself or derivatives with electron-donating substituents. nih.govnih.gov

Consequently, the S_N2 mechanism is likely to be a more prominent degradation pathway for this compound, especially in the presence of strong nucleophiles and in polar aprotic solvents. In an S_N2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a concerted step, leading to the displacement of the chloride ion. The rate of this reaction is sensitive to steric hindrance at the reaction center.

Solvolysis , a common degradation pathway in protic solvents like water, alcohols, or carboxylic acids, involves the solvent acting as the nucleophile. For benzyl chlorides with electron-withdrawing groups, solvolysis is generally slower than for those with electron-donating groups. nih.govnih.gov The hydrolysis of this compound in an aqueous medium would likely proceed via a mechanism with significant S_N2 character, yielding 4-(trifluoromethylthio)benzyl alcohol and hydrochloric acid.

| Reactivity Data for Related Benzyl Chlorides |

| General Trend for Solvolysis of para-Substituted Benzyl Chlorides: |

| The rate of solvolysis generally decreases with the increasing electron-withdrawing strength of the para-substituent. This is attributed to the destabilization of the carbocation-like transition state. For instance, the solvolysis rate of 4-nitrobenzyl chloride is significantly slower than that of 4-methoxybenzyl chloride. nih.govnih.gov |

| Mechanistic Shift: |

| A shift from a predominantly S_N1 mechanism for benzyl chlorides with electron-donating groups to a more S_N2-like mechanism for those with strong electron-withdrawing groups has been observed. nih.govnih.gov This is supported by changes in the Hammett plot, which correlates reaction rates with substituent constants. |

Thermal and Photochemical Degradation:

Information regarding the specific thermal and photochemical degradation pathways of this compound is scarce. In general, benzylic halides can undergo homolytic cleavage of the carbon-halogen bond upon exposure to high temperatures or UV light, leading to the formation of a benzylic radical and a chlorine radical. These reactive intermediates can then participate in a variety of subsequent reactions, including dimerization, abstraction of hydrogen from the solvent, or reaction with other species present in the reaction mixture, potentially leading to a complex mixture of degradation products. The photochemical decomposition of some aryl nitroxide derivatives has been studied, but direct analogies to this compound are not straightforward. dtic.mil

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Fluorinated Organic Molecules

4-(Trifluoromethylthio)benzyl chloride serves as a fundamental building block for constructing more complex molecules containing the trifluoromethylthio moiety. The presence of this group can enhance metabolic stability, membrane permeability, and binding affinity of bioactive compounds. nsf.govruhr-uni-bochum.de

The introduction of fluorinated groups is a well-established strategy in the development of pharmaceuticals and agrochemicals to enhance efficacy and stability. chinesechemsoc.orgcas.cnchemimpex.com this compound is utilized as an intermediate in the synthesis of novel bioactive compounds. For instance, it is used to prepare cyano-pyridinone derivatives, which are investigated as potential allosteric modulators of metabotropic glutamate receptor 2 (mGluR2). chemicalbook.com These receptors are therapeutic targets for neurological and psychiatric disorders.

In agrochemistry, the trifluoromethylthio group is incorporated into molecules to create potent herbicides, insecticides, and fungicides. ccspublishing.org.cnresearchgate.netnih.gov The high lipophilicity of the -SCF3 group can improve the transport of the chemical through the waxy cuticles of plants or the exoskeletons of insects. nsf.gov The benzyl (B1604629) chloride functionality of this compound allows chemists to attach this beneficial group to various parent structures, thereby modulating their biological activity.

The reactivity of the chloromethyl group is key to the derivatization of this compound into more complex structures, including heterocycles and carboxylic acids.

Heterocycles: It can react with various nucleophiles, including amines and thiols that are part of a heterocyclic structure or are used to construct one. As mentioned, its use in preparing cyano-pyridinone derivatives is a clear example of its application in synthesizing fluoroalkylated heterocycles. chemicalbook.com The reaction typically involves the displacement of the chloride ion by a nitrogen or sulfur atom, forming a new carbon-nitrogen or carbon-sulfur bond that links the trifluoromethylthio-phenyl group to the heterocyclic core.

Carboxylic Acids: The benzyl chloride group can be converted into a carboxylic acid functionality through a two-step process. First, the chloride is displaced by a cyanide ion (CN⁻) to form the corresponding nitrile. Subsequently, hydrolysis of the nitrile group under acidic or basic conditions yields 4-(trifluoromethylthio)phenylacetic acid. This carboxylic acid can then serve as a precursor for a variety of other compounds.

Precursor for Trifluoromethylthiolated Polymers and Advanced Materials

The incorporation of fluorine-containing groups into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. While specific polymers derived directly from this compound are not extensively documented, its structure suggests its potential as a valuable monomer or modifying agent.

The benzyl chloride functionality can be used in various polymerization reactions. For example, it could be used in polycondensation reactions with difunctional nucleophiles to incorporate the trifluoromethylthio-phenylene unit into the polymer backbone. The unique electronic and lipophilic properties of the -SCF3 group can influence the final properties of the material, potentially leading to applications in specialty coatings, membranes, or electronic devices. chemimpex.com

Role in the Synthesis of Functionally Diverse Derivatives

The dual functionality of this compound makes it an ideal starting material for creating a wide range of derivatives with tailored properties.

The synthesis of esters and amides bearing the trifluoromethylthio group is of significant interest, as these functional groups are prevalent in many biologically active molecules. unimi.itresearchgate.net

Esters: this compound can be used to synthesize benzyl esters through reaction with a carboxylic acid or its corresponding carboxylate salt. This reaction, a type of Williamson ether synthesis, involves the nucleophilic attack of the carboxylate on the benzylic carbon, displacing the chloride and forming an ester linkage. These resulting esters can be valuable intermediates or final products in their own right.

Amides: While direct reaction with amides is not typical, this compound can readily react with primary or secondary amines to form N-benzylated amines. These secondary or tertiary amines can then be acylated with an acyl chloride or carboxylic acid (using coupling agents) to produce the corresponding N-benzyl amides. This two-step sequence provides a reliable route to amides containing the 4-(trifluoromethylthio)benzyl moiety.

While the trifluoromethylthio group is generally stable, the benzyl chloride moiety provides a reactive handle for introducing other sulfur-containing functional groups. For example, reaction with sodium sulfide (Na2S) could potentially lead to the formation of a thioether, linking two 4-(trifluoromethylthio)benzyl units.

A more controlled route to other sulfur derivatives involves first converting the benzyl chloride to a benzyl thiol. This can be achieved by reacting it with thiourea, followed by hydrolysis. The resulting 4-(trifluoromethylthio)benzyl thiol is a versatile intermediate. For instance, it can be oxidized under mild conditions to form the corresponding disulfide, bis(4-(trifluoromethylthio)benzyl) disulfide. This disulfide linkage is an important structural motif in various areas of chemistry and biology.

Preparation of Trifluoromethylthio-Containing Benzyl Ethers and Alcohols

The synthesis of benzyl ethers and alcohols containing the trifluoromethylthio group from this compound is a fundamental transformation in organic synthesis, providing access to a range of valuable intermediates and final products.

The preparation of 4-(trifluoromethylthio)benzyl ethers can be achieved through the Williamson ether synthesis. This method involves the reaction of an alcohol or a phenol with a strong base to form an alkoxide or phenoxide, which then acts as a nucleophile and displaces the chloride from this compound in an SN2 reaction. The choice of base and solvent is crucial for the success of the reaction, with common bases including sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH), and solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile.

While specific literature detailing the synthesis of a wide array of ethers from this compound is not abundant, the general principles of the Williamson ether synthesis are well-established and broadly applicable. For instance, the reaction of a substituted phenol with this compound in the presence of a suitable base would be expected to yield the corresponding aryl benzyl ether.

The preparation of 4-(trifluoromethylthio)benzyl alcohol from its corresponding chloride can be accomplished via hydrolysis. This reaction typically involves treating the benzyl chloride with water, often in the presence of a base such as sodium carbonate or sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group. The reaction conditions, such as temperature and the choice of solvent system (e.g., a biphasic system with a phase-transfer catalyst), can be optimized to improve the reaction rate and yield while minimizing the formation of byproducts like dibenzyl ether. Although detailed protocols specifically for the hydrolysis of this compound are not extensively documented in readily available literature, the general procedures for the hydrolysis of substituted benzyl chlorides provide a reliable framework for this transformation.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alcohol/Phenol | 4-(Trifluoromethylthio)benzyl ether | Williamson Ether Synthesis |

| This compound | Water | 4-(Trifluoromethylthio)benzyl alcohol | Hydrolysis |

Regioselective and Enantioselective Transformations utilizing this compound

The development of regioselective and enantioselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules with defined stereochemistry. While the use of this compound in such transformations is an area of potential interest, specific and detailed research findings are limited in the public domain.

Regioselective Transformations:

Regioselective benzylation of polyol compounds, such as carbohydrates, is a critical step in the synthesis of various biologically active molecules and complex natural products. The selective protection of one hydroxyl group over others is often challenging but can be achieved using various strategies, including the use of organotin reagents or enzymatic catalysis. In principle, this compound could be employed as a benzylating agent in these reactions. The electronic properties of the trifluoromethylthio group, being strongly electron-withdrawing, might influence the reactivity of the benzyl chloride and potentially affect the regioselectivity of the benzylation reaction compared to unsubstituted or other substituted benzyl chlorides. However, specific studies detailing the regioselective benzylation of polyols with this compound are not well-documented.

Enantioselective Transformations:

Enantioselective alkylation of prochiral nucleophiles, such as enolates derived from β-ketoesters or other carbonyl compounds, is a powerful method for the construction of stereogenic centers. This is often achieved using chiral phase-transfer catalysts or chiral metal complexes that can control the facial selectivity of the alkylation reaction. This compound, as an electrophile, could potentially be used in such asymmetric alkylation reactions. The steric and electronic nature of the 4-(trifluoromethylthio)benzyl group could play a role in the efficiency and stereochemical outcome of these transformations. Despite the potential, there is a lack of specific published research demonstrating the application of this compound in enantioselective alkylation reactions with detailed experimental data on yields and enantiomeric excesses.

The exploration of this compound in the realm of asymmetric synthesis represents a promising avenue for future research. The development of novel catalytic systems that can effectively utilize this reagent for the enantioselective introduction of the 4-(trifluoromethylthio)benzyl group would be a valuable addition to the synthetic chemist's toolbox.

| Transformation Type | Substrate Class | Potential Application of this compound |

| Regioselective Benzylation | Polyols (e.g., Carbohydrates) | As a benzylating agent for the selective protection of hydroxyl groups. |

| Enantioselective Alkylation | Prochiral Nucleophiles (e.g., β-Ketoesters) | As an electrophile for the asymmetric formation of C-C bonds. |

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with matter, scientists can deduce the connectivity of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Trifluoromethylthio)benzyl chloride is expected to exhibit distinct signals corresponding to the aromatic and benzylic protons. The aromatic protons would likely appear as a set of two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the trifluoromethylthio (-SCF₃) and chloromethyl (-CH₂Cl) groups would influence the precise chemical shifts. The benzylic protons of the -CH₂Cl group are anticipated to produce a singlet at approximately δ 4.5-4.8 ppm. For comparison, the benzylic protons in the related compound 4-(Trifluoromethyl)benzyl chloride appear as a singlet at δ 4.67 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to see signals for the benzylic carbon, the trifluoromethyl carbon, and the aromatic carbons. The benzylic carbon signal would likely appear around 45 ppm. The aromatic carbons would resonate in the typical range of δ 120-145 ppm, with their exact shifts influenced by the substituents. The carbon of the trifluoromethyl group is expected to show a quartet due to coupling with the three fluorine atoms. In the analogous 4-(Trifluoromethyl)benzyl alcohol, the aromatic carbons appear between δ 125-145 ppm. scbt.com

¹⁹F NMR Spectroscopy: The fluorine-19 NMR is a powerful tool for compounds containing fluorine. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the -SCF₃ group. The chemical shift of this signal would be characteristic of the trifluoromethylthio group attached to an aromatic ring. For instance, in 1-methoxy-3-(4-(trifluoromethoxy)benzyl)benzene, the ¹⁹F NMR shows a singlet at δ -57.90 ppm. rsc.org

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 (two doublets) |

| Benzylic Protons (-CH₂Cl) | 4.5 - 4.8 (singlet) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| Benzylic Carbon (-CH₂Cl) | ~45 |

| Aromatic Carbons | 120 - 145 |

| Trifluoromethyl Carbon (-CF₃) | Quartet, shift dependent on reference |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₆ClF₃S, Molecular Weight: 226.65 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺. scbt.com The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom. Common fragmentation pathways would likely involve the loss of a chlorine atom to form the [M-Cl]⁺ fragment, and the cleavage of the benzyl-carbon bond to generate the tropylium (B1234903) ion or related fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and vibrations associated with the C-Cl, C-S, and C-F bonds. The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹. The C-F stretching bands are usually strong and appear in the region of 1000-1400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would likely exhibit absorption maxima characteristic of a substituted benzene derivative. These absorptions are due to π → π* electronic transitions in the benzene ring.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be injected into the GC, where it would travel through a capillary column and be separated from any impurities based on its boiling point and interactions with the column's stationary phase. The retention time of the compound is a characteristic property under specific GC conditions. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. This technique is invaluable for determining the purity of a sample and for identifying byproducts in a reaction mixture. For example, a GC-MS method has been developed for the analysis of the related compound benzyl (B1604629) chloride in various matrices. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the distribution of electrons within a molecule, providing valuable information about its reactivity and stability. researchgate.net For 4-(Trifluoromethylthio)benzyl chloride, DFT calculations, often employing a basis set like B3LYP/6-311G++, can determine key quantum chemical parameters that describe its reactivity. researchgate.net

These calculations typically involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the electronegative chlorine and trifluoromethylthio groups would be expected to significantly influence the ESP map.

Table 1: Predicted Quantum Chemical Parameters for this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| Ionization Potential | 8.5 eV | Energy required to remove an electron |

Note: The values in this table are hypothetical and serve as examples of the data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide a detailed view of how this compound behaves in different solvent environments and can explore its various possible conformations. researchgate.net The choice of solvent can drastically alter a molecule's properties and conformational preferences. rsc.org

In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities. By running the simulation for a sufficient length of time (from nanoseconds to microseconds), the trajectory of the molecule can be analyzed to understand its dynamic behavior. mdpi.com For this compound, MD simulations could be used to study the rotation around the C-S and C-C single bonds, identifying the most stable conformations and the energy barriers between them.

Simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit solvent models, which represent the solvent as a continuous medium. nih.gov Explicit solvent simulations are more computationally intensive but can provide a more accurate picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org By performing simulations in various solvents (e.g., water, methanol, chloroform), one can predict how the solvent polarity and proticity affect the conformational equilibrium and the accessibility of the reactive benzyl (B1604629) chloride group. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Lipophilicity Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. researchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov

QSAR studies for a series of compounds analogous to this compound would involve calculating a variety of molecular descriptors. researchgate.net These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net Multiple linear regression (MLR) or partial least squares (PLS) analysis is then used to build a model that correlates these descriptors with the experimentally determined logP values. researchgate.net

Table 2: Example of a QSPR Model for Lipophilicity (logP)

| Descriptor | Coefficient | Contribution |

|---|---|---|

| (Intercept) | 0.50 | Baseline lipophilicity |

| Molecular Weight | 0.02 | Positive |

| Polar Surface Area | -0.15 | Negative |

| Number of Halogen Atoms | 0.45 | Positive |

Note: This table represents a hypothetical Quantitative Structure-Property Relationship (QSPR) model to illustrate the concept. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a primary reaction of interest is nucleophilic substitution at the benzylic carbon. Computational methods can help distinguish between a stepwise SN1 mechanism, involving a carbocation intermediate, and a concerted SN2 mechanism.

By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the structure of the transition state and calculating its energy relative to the reactants. The calculated activation energy can then be compared with experimental kinetic data to validate the proposed mechanism.

For example, a study on the solvolysis of a related compound, S-methyl chlorothioformate, utilized computational analysis to support the existence of different mechanisms depending on the solvent's properties. mdpi.com In highly ionizing solvents, a stepwise SN1-like mechanism was proposed, whereas in more nucleophilic solvents, a bimolecular pathway was favored. mdpi.com Similar computational studies on this compound would likely investigate the stability of the potential 4-(trifluoromethylthio)benzyl carbocation and the transition states for reactions with various nucleophiles.

Prediction of Spectroscopic Properties

Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnih.gov These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory and basis set used, as well as the inclusion of solvent effects. By comparing the predicted spectrum with the experimental one, a confident assignment of the signals can be made. Similar computational approaches can be applied to predict the NMR spectra of related molecules. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₂Cl | 4.65 | Singlet |

| Aromatic H (ortho to CH₂Cl) | 7.45 | Doublet |

Note: These are hypothetical predicted values for illustrative purposes. Actual shifts may vary.

Q & A

Q. Table 1: Exposure Limits and Physical Properties

| Property | Value/Recommendation | Source |

|---|---|---|

| TWA (Time-Weighted Average) | 1 ppm (benzyl chloride) | |

| Flash Point | ~67–74°C (benzyl chloride) | |

| Decomposition Products | CO, halogenated compounds |

Basic: How can researchers synthesize this compound?

Methodological Answer:

While direct synthesis steps are not explicitly detailed in the evidence, analogous methods for benzyl halides suggest:

- Chlorination of Benzyl Alcohol : React 4-(trifluoromethylthio)benzyl alcohol with thionyl chloride (SOCl₂) or HCl in the presence of a catalyst.

- Functional Group Modification : Substitute bromine in 4-(trifluoromethylthio)benzyl bromide (CAS 886503-38-4) with chlorine using nucleophilic displacement.

- Quality Control : Verify purity via HPLC-UV (adapted from methods for benzyl halides ) or GC-MS.

Q. Key Considerations :

- Avoid aqueous conditions to prevent hydrolysis .

- Monitor for side reactions with the trifluoromethylthio group (e.g., oxidation) .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzyl chloride structure and trifluoromethylthio substitution.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular weight validation (expected ~240.63 g/mol ).

- Chromatography : HPLC-UV with derivatization (e.g., using 4-NPP for halogen detection ).

- FTIR : Identify C-Cl (~750 cm⁻¹) and S-CF₃ (~1100 cm⁻¹) stretches.

Q. Table 2: Key Physical Properties

| Property | Value (Inferred) | Source |

|---|---|---|

| Molecular Formula | C₈H₄ClF₃S | |

| Molecular Weight | 240.63 g/mol | |

| Boiling Point | ~90–92°C (analogous compound) |

Advanced: How does the trifluoromethylthio group influence the reactivity of benzyl chloride derivatives?

Methodological Answer:

The -SCF₃ group introduces:

- Electron-Withdrawing Effects : Enhances electrophilicity of the benzyl chloride, accelerating nucleophilic substitutions (e.g., SN2 reactions).

- Hydrolytic Stability : Increased resistance to hydrolysis compared to unsubstituted benzyl chloride due to steric hindrance .

- Oxidative Sensitivity : Potential formation of sulfoxides or sulfones under strong oxidizing conditions, requiring inert atmospheres .

Q. Experimental Design :

- Compare reaction rates with/without -SCF₃ using kinetic studies (e.g., conductivity monitoring).

- Characterize byproducts via LC-MS under oxidative conditions .

Advanced: How can researchers resolve discrepancies in reported toxicity data for halogenated benzyl derivatives?

Methodological Answer:

Contradictions may arise from:

Q. Resolution Strategies :

- Conduct comparative in vitro assays (e.g., Ames test for mutagenicity ).

- Use computational models (e.g., QSAR) to predict toxicity based on structural analogs .

Advanced: What methodologies optimize the detection of trace this compound in complex matrices?

Methodological Answer:

Adapt the HPLC-UV derivatization approach from benzyl halide analysis :

Derivatization : React with 1-(4-nitrophenyl)piperazine (4-NPP) to form UV-active adducts.

Chromatography : Use a C18 column with acetonitrile/water gradient (LOD ~0.1 ppm).

Validation : Spike recovery tests in drug substance matrices.

Q. Key Parameters :

- pH control to avoid hydrolysis during derivatization.

- Column temperature: 30°C to enhance peak resolution.

Advanced: How to mitigate carcinogenic risks when designing long-term studies with this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。